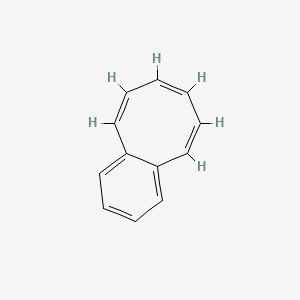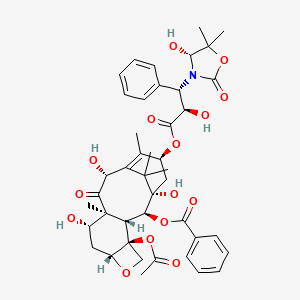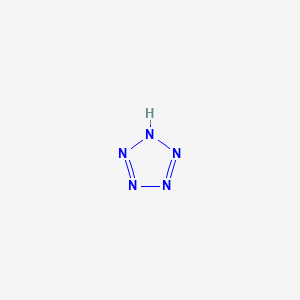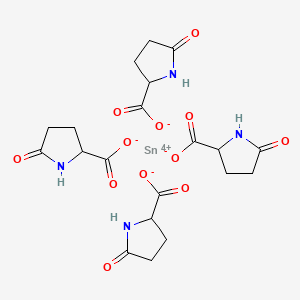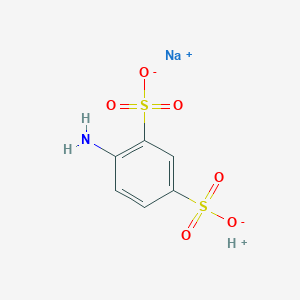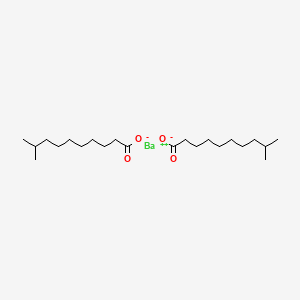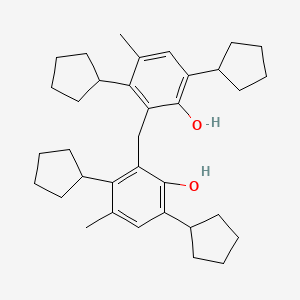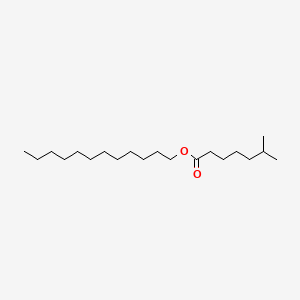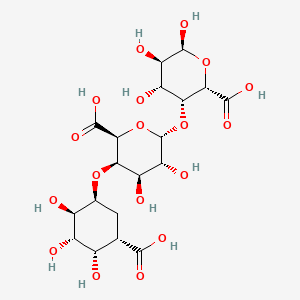
N-Icosyl-D-gluconamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Icosyl-D-gluconamide is a chemical compound with the molecular formula C26H53NO6. It is known for its unique properties and applications in various scientific fields. This compound is part of the gluconamide family, which is characterized by the presence of a gluconic acid moiety linked to an amide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Icosyl-D-gluconamide typically involves the reaction of D-gluconic acid with an appropriate amine. One common method is the reaction of D-gluconic acid with icosylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions
N-Icosyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives. These products have diverse applications in different fields .
科学的研究の応用
N-Icosyl-D-gluconamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers
作用機序
The mechanism of action of N-Icosyl-D-gluconamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-Octyl-D-gluconamide
- N-Decyl-D-gluconamide
- N-Dodecyl-D-gluconamide
Uniqueness
N-Icosyl-D-gluconamide is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where longer chain length is advantageous, such as in the formulation of surfactants with enhanced stability and performance .
特性
CAS番号 |
94070-87-8 |
|---|---|
分子式 |
C26H53NO6 |
分子量 |
475.7 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-icosylhexanamide |
InChI |
InChI=1S/C26H53NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27-26(33)25(32)24(31)23(30)22(29)21-28/h22-25,28-32H,2-21H2,1H3,(H,27,33)/t22-,23-,24+,25-/m1/s1 |
InChIキー |
ZKRPDBYWAWVRTB-ZKGSSEMHSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
